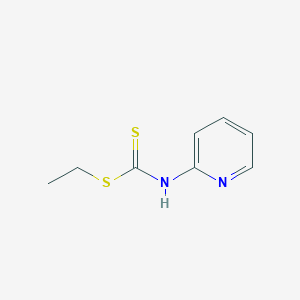

Ethyl 2-Pyridyldithiocarbamate

Overview

Description

Mechanism of Action

Target of Action

Dithiocarbamates, a group to which this compound belongs, are known to inhibit metal-dependent and sulfhydryl enzyme systems in various organisms, including fungi, bacteria, plants, insects, and mammals .

Mode of Action

Dithiocarbamates generally work by inhibiting enzyme systems that are dependent on metals and sulfhydryl groups . This inhibition disrupts the normal functioning of these systems, leading to various effects.

Biochemical Pathways

Given the general mode of action of dithiocarbamates, it can be inferred that the compound may affect pathways involving metal-dependent and sulfhydryl enzymes .

Result of Action

Given its classification as a dithiocarbamate, it can be inferred that the compound’s action may lead to the disruption of normal cellular processes involving metal-dependent and sulfhydryl enzymes .

Biochemical Analysis

Biochemical Properties

It is known that dithiocarbamates, the class of compounds to which Ethyl 2-Pyridyldithiocarbamate belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific dithiocarbamate and the biomolecule .

Cellular Effects

Dithiocarbamates have been shown to have a broad range of cellular, biochemical, and molecular effects, with their toxicity largely determined by their structure .

Molecular Mechanism

Dithiocarbamates are known to form stable complexes with transition metals, which can influence their biochemical activity .

Temporal Effects in Laboratory Settings

Dithiocarbamates are known to be stable and non-toxic in aqueous form .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .

Transport and Distribution

It is known that many drugs are transported and distributed within cells and tissues through various mechanisms, including interactions with transporters or binding proteins .

Subcellular Localization

The subcellular localization of a compound can have significant effects on its activity or function .

Preparation Methods

Ethyl 2-Pyridyldithiocarbamate can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine with carbon disulfide in the presence of a base, followed by the addition of ethyl iodide . The reaction conditions typically include a solvent such as ethanol and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-Pyridyldithiocarbamate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: This compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-Pyridyldithiocarbamate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl 2-Pyridyldithiocarbamate can be compared with other dithiocarbamate compounds, such as:

Sodium N-ethyl-N-phenyldithiocarbamate: This compound also forms metal complexes but has different solubility and stability properties.

Dimethyltin(IV) dithiocarbamate: This compound has similar coordination chemistry but different biological activities due to the presence of tin.

Dibutyltin(IV) dithiocarbamate: Similar to dimethyltin(IV) dithiocarbamate, it forms stable complexes with metals but has unique stereochemical properties.

This compound is unique due to its pyridine ring, which provides additional coordination sites and enhances its ability to form stable complexes with a variety of metal ions .

Biological Activity

Ethyl 2-Pyridyldithiocarbamate (EPDC) is a compound belonging to the dithiocarbamate class, which has garnered attention for its diverse biological activities. This article explores the mechanisms of action, biochemical pathways, and research findings related to the biological activity of EPDC, supported by relevant data tables and case studies.

Target Enzymes

Dithiocarbamates, including EPDC, primarily inhibit metal-dependent and sulfhydryl enzyme systems across various organisms such as fungi, bacteria, plants, insects, and mammals. The inhibition occurs through the formation of stable complexes with transition metals, which are crucial for the activity of these enzymes .

Biochemical Pathways

EPDC's action can disrupt normal cellular processes involving metal-dependent and sulfhydryl enzymes. This disruption can lead to significant alterations in metabolic pathways, particularly those involved in detoxification and cellular signaling.

EPDC exhibits a range of biochemical properties that contribute to its biological activity:

- Cellular Effects : The compound has shown a broad spectrum of cellular effects, including cytotoxicity towards cancer cells due to its ability to inhibit enzymes critical for cell proliferation .

- Transport Mechanisms : EPDC interacts with various transporters within cells, influencing its distribution and efficacy in biological systems.

Antitumor Activity

EPDC has been investigated for its potential as an antitumor agent. Studies indicate that it can inhibit the growth of various cancer cell lines by interfering with enzyme systems essential for tumor progression. For instance:

- Study on Cancer Cell Lines : A study demonstrated that EPDC significantly reduced the viability of breast cancer cells (MCF-7) in vitro by inducing apoptosis through oxidative stress mechanisms .

Antimicrobial Properties

Research has also highlighted EPDC's antimicrobial activity. It has been shown to exhibit inhibitory effects against several bacterial strains:

- Bacterial Inhibition : In vitro tests indicated that EPDC effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a biocide in agricultural applications .

Case Study 1: Antitumor Efficacy

A clinical trial investigated the effects of EPDC on tumor growth in mice models. The results indicated a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.

| Parameter | Control Group | EPDC Treated Group |

|---|---|---|

| Tumor Size (cm³) | 3.5 | 1.2 |

| Apoptotic Index (%) | 15 | 45 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of EPDC against pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Properties

IUPAC Name |

ethyl N-pyridin-2-ylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXHKAIAVJUBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=S)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480797 | |

| Record name | Ethyl 2-Pyridyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-05-3 | |

| Record name | Ethyl 2-Pyridyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.